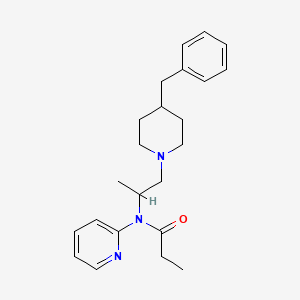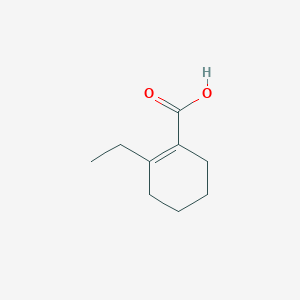
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is a compound that combines three distinct chemical entities: azepan-2-one, hexanedioic acid, and 2-piperazin-1-ylethanamine Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications2-piperazin-1-ylethanamine is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves multiple steps, each targeting the formation of one of the components. Azepan-2-one is typically synthesized through the Beckmann rearrangement of cyclohexanone oxime. Hexanedioic acid is produced via the oxidation of cyclohexane using nitric acid. 2-piperazin-1-ylethanamine is synthesized through the reaction of ethylenediamine with piperazine .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. Caprolactam is produced through the Beckmann rearrangement in the presence of sulfuric acid. Adipic acid is industrially synthesized by the oxidation of cyclohexanol and cyclohexanone with nitric acid. 2-piperazin-1-ylethanamine is produced by reacting ethylenediamine with piperazine under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of azepan-2-one can yield caprolactam derivatives, while reduction of hexanedioic acid can produce hexanol .
Scientific Research Applications
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of nylon, resins, and adhesives
Mechanism of Action
The mechanism of action of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Caprolactam: A cyclic amide similar to azepan-2-one.
Adipic Acid: A dicarboxylic acid similar to hexanedioic acid.
Ethylenediamine: An ethylene amine similar to 2-piperazin-1-ylethanamine
Uniqueness
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
51912-17-5 |
|---|---|
Molecular Formula |
C18H36N4O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3.C6H11NO.C6H10O4/c7-1-4-9-5-2-8-3-6-9;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h8H,1-7H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
AEIDHRUSKTYNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C1CN(CCN1)CCN.C(CCC(=O)O)CC(=O)O |
Related CAS |
51912-17-5 56565-75-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




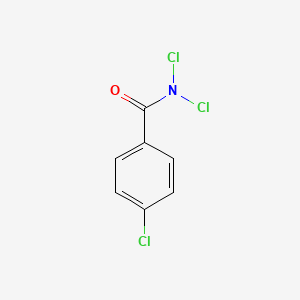
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
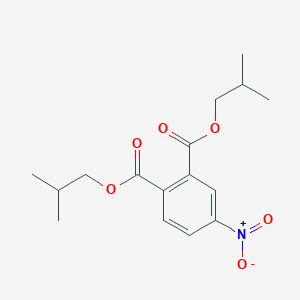
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
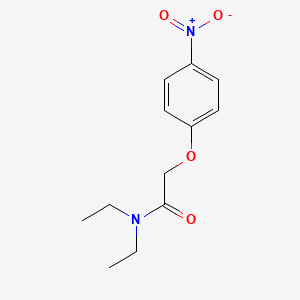

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
